Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate;dihydrochloride
Description
Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate dihydrochloride is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyrazine core with a methyl ester substituent at position 3. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. This scaffold is part of a broader class of tetrahydroimidazo[1,2-a]pyrazine derivatives, which are recognized for their bioactivity, including roles as G-protein inhibitors (e.g., BIM-46174) , antimalarial agents , and cytostatic agents in cancer therapy .
Properties
IUPAC Name |
methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.2ClH/c1-13-8(12)6-4-10-7-5-9-2-3-11(6)7;;/h4,9H,2-3,5H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSXXUJKPFQEIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2N1CCNC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2470436-16-7 | |
| Record name | methyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate;dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a diketone, followed by esterification and subsequent treatment with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often require refluxing in ethanol with a catalytic amount of sulfuric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the imidazo[1,2-a]pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate;dihydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes
Mechanism of Action
The mechanism of action of Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites or alter receptor function by binding to allosteric sites. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Key Structural Features :
- Core : 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine (fused imidazole and pyrazine rings).
- Substituent : Methyl ester at position 3.
- Salt Form : Dihydrochloride improves aqueous solubility.
Comparison with Similar Compounds
Structural Analogs and Derivatives
The following table summarizes critical structural analogs, their modifications, and associated biological activities:
Functional Group Impact on Bioactivity
- Ester vs. Carboxylic Acid : Methyl/ethyl esters (e.g., target compound) improve membrane permeability compared to carboxylic acids (e.g., compound in ), critical for CNS-targeting drugs.
- Dimerization : BIM-46174’s dimeric structure enhances Gαq inhibition potency by stabilizing protein-ligand interactions .
- Heterocycle Variations : Replacement of imidazole with triazolo (e.g., ) alters electron distribution and binding affinity.
Research Findings and Data
Biological Activity
Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate; dihydrochloride is a heterocyclic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique imidazo[1,2-a]pyrazine core structure, characterized by the following:
- Molecular Formula : C₈H₁₀Cl₂N₄O₂
- Molecular Weight : 223.09 g/mol
- CAS Number : 137415-93-1
This structure contributes to its potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : The compound may modulate the activity of receptors related to inflammatory responses and cancer proliferation.
- Antimicrobial Activity : Its structure allows it to disrupt microbial growth by inhibiting essential metabolic pathways.
Anticancer Activity
Recent studies have highlighted the anticancer properties of methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate; dihydrochloride. It exhibits significant cytotoxicity against various cancer cell lines:
These values indicate potent inhibitory effects compared to standard chemotherapeutic agents.
Antimicrobial Activity
The compound has shown promising results against several microbial strains:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.09 | |
| Escherichia coli | 0.54 | |
| Klebsiella pneumoniae | 0.45 |
This antimicrobial activity suggests potential applications in treating infections.
Case Studies
Case Study 1: Anticancer Efficacy in Breast Cancer Models
In a study involving MCF-7 breast cancer cells, treatment with methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate resulted in significant apoptosis induction. Flow cytometry analysis indicated a concentration-dependent increase in apoptotic cells, supporting its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy Against Drug-resistant Strains
A separate investigation assessed the efficacy of the compound against drug-resistant strains of bacteria. Results demonstrated that it effectively inhibited growth at low concentrations, making it a candidate for further development as an antimicrobial therapy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate dihydrochloride, and how do reaction conditions influence yield?
- Methodology : Cyclization and cyclocondensation are common approaches for tetrahydroimidazo[1,2-a]pyrazine derivatives. For example, one-pot two-step reactions involving diethyl azodicarboxylate under neutral conditions have been used to synthesize structurally similar compounds (e.g., diethyl 8-cyano-7-(4-nitrophenyl) derivatives) with yields ranging from 51% to 61% . Optimize temperature (e.g., 60–80°C) and solvent (e.g., DMSO or ethanol) to minimize side reactions.
- Key Data :
| Reaction Type | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| One-pot synthesis | 55–61 | >95 |
Q. How should researchers validate the structural integrity of this compound, and what analytical techniques are most reliable?
- Methodology : Use a combination of 1H/13C NMR (to confirm proton/carbon environments) and HRMS (for molecular weight validation). For example, diethyl derivatives of tetrahydroimidazo[1,2-a]pyrazine analogs showed precise HRMS matches (e.g., calculated 550.0978 vs. observed 550.0816) . IR spectroscopy can confirm functional groups like carbonyl (C=O) and nitrile (C≡N) .
Q. What solubility and stability profiles should be considered for in vitro assays?
- Methodology : Determine solubility in DMSO (commonly used for stock solutions) and aqueous buffers (e.g., PBS). Lipophilicity (logP) can be predicted using tools like SwissADME, as seen in triazolo-thiadiazine analogs where logP values ranged from 2.1–3.5 . Stability studies should include pH-dependent degradation (e.g., 24-hour incubation at 37°C in buffers) and LC-MS monitoring.
Advanced Research Questions
Q. How can computational methods optimize the synthesis or functionalization of this compound?
- Methodology : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways. ICReDD’s approach uses reaction path searches to predict optimal conditions, reducing trial-and-error experimentation . For example, substituent effects (e.g., electron-withdrawing groups like nitro or chloro) on reaction kinetics can be simulated to prioritize synthetic routes.
Q. What strategies address contradictions in biological activity data for structurally similar analogs?
- Methodology : Cross-validate assays (e.g., antibacterial vs. kinase inhibition) and analyze structure-activity relationships (SAR). For instance, triazole derivatives with chloro-substituents showed enhanced antibacterial activity but reduced solubility, requiring formulation adjustments . Use statistical tools (e.g., PCA) to resolve discrepancies between in vitro and in silico predictions.
Q. How can ADME properties be systematically evaluated for preclinical development?
- Methodology : Employ SwissADME or similar platforms to predict parameters like gastrointestinal absorption and blood-brain barrier permeability. For example, tetrahydroimidazo[1,2-a]pyrazine analogs with methyl ester groups exhibited moderate bioavailability (e.g., 40–60% predicted absorption) . Validate with Caco-2 cell permeability assays and microsomal stability tests.
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodology : Monitor chiral centers using chiral HPLC or SFC during process optimization. For example, diastereomeric impurities in benzodiazepine analogs were controlled via recrystallization in ethanol/water mixtures (purity >99%) . Pilot-scale reactions should replicate small-scale conditions (e.g., inert atmosphere, controlled heating rates).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
